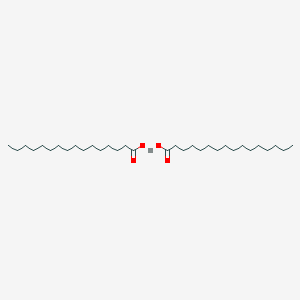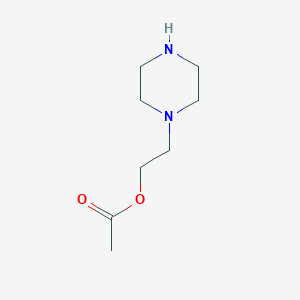
2-(Piperazin-1-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)ethyl acetate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)ethyl acetate has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-yl)ethyl acetate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. It has also been found to inhibit the growth of certain microorganisms by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(Piperazin-1-yl)ethyl acetate has a low toxicity profile and does not cause any significant adverse effects on the body. It has been found to have a moderate level of water solubility and can be easily metabolized in the body. Additionally, it has been found to have a low potential for drug interactions, making it a safe candidate for use in combination therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(Piperazin-1-yl)ethyl acetate is its high purity and stability, which makes it an ideal candidate for laboratory experiments. Additionally, its low toxicity profile and low potential for drug interactions make it a safe candidate for use in in vitro and in vivo studies. However, one of the limitations of this compound is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(Piperazin-1-yl)ethyl acetate. One area of research is the development of new antibiotics and antifungal agents based on the antimicrobial properties of this compound. Another area of research is the development of new therapies for neurological disorders based on its potential effects on neurotransmitters. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2-(Piperazin-1-yl)ethyl acetate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to ensure high yields and purity, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-(Piperazin-1-yl)ethyl acetate involves the reaction of piperazine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-(Piperazin-1-yl)ethyl acetate as a white crystalline solid with a melting point of 57-59°C. This synthesis method has been optimized to ensure high yields and purity of the compound.
Propiedades
Número CAS |
13849-30-4 |
|---|---|
Nombre del producto |
2-(Piperazin-1-yl)ethyl acetate |
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-piperazin-1-ylethyl acetate |
InChI |
InChI=1S/C8H16N2O2/c1-8(11)12-7-6-10-4-2-9-3-5-10/h9H,2-7H2,1H3 |
Clave InChI |
IFRKEAUJMRIYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN1CCNCC1 |
SMILES canónico |
CC(=O)OCCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



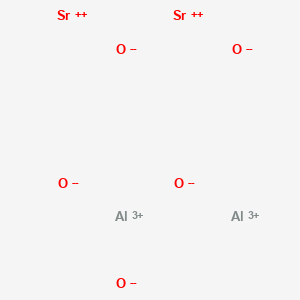
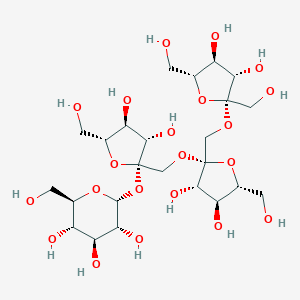

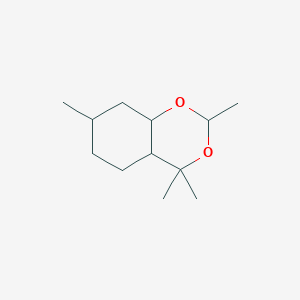
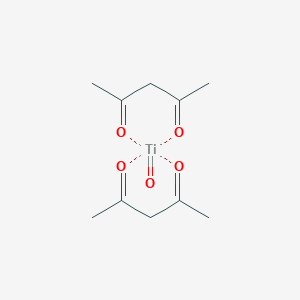
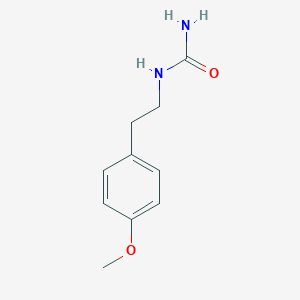
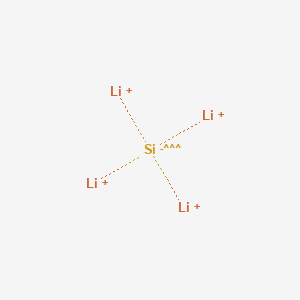
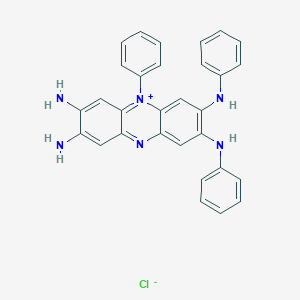
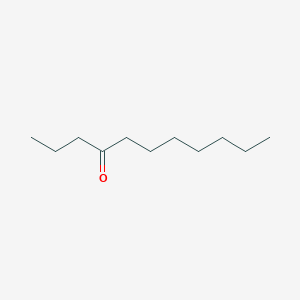
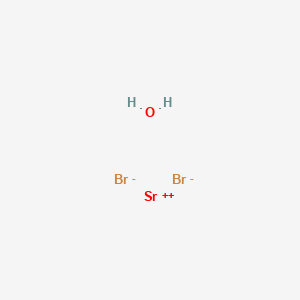
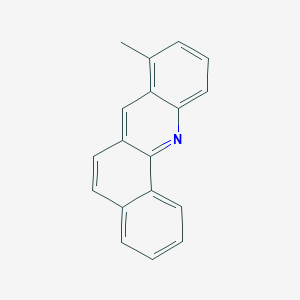
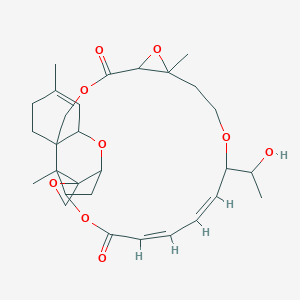
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
